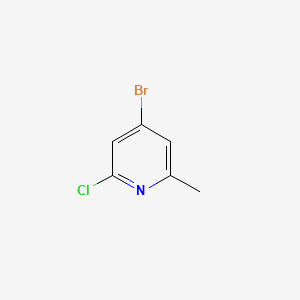

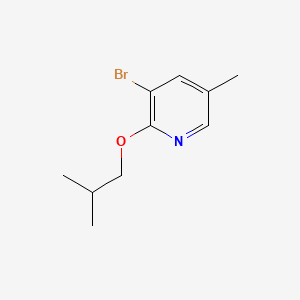

3-Bromo-2-isobutoxy-5-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-isobutoxy-5-methylpyridine is a chemical compound with the molecular formula C10H14BrNO . It is used in laboratory settings and is a specialty chemical .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-isobutoxy-5-methylpyridine is 1S/C10H14BrNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 . The molecular weight of the compound is 244.13 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

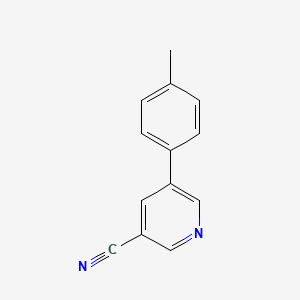

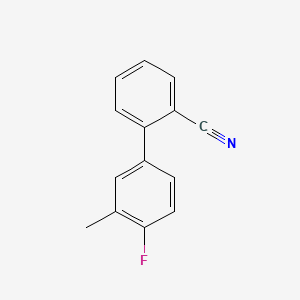

The chemical synthesis and properties of pyridine derivatives, including those similar to 3-Bromo-2-isobutoxy-5-methylpyridine, have been extensively explored in scientific research. Studies have developed efficient methods for synthesizing novel pyridine derivatives through reactions like the Suzuki cross-coupling, highlighting the versatility and reactivity of pyridine compounds in producing a wide range of derivatives with potential applications in materials science and medicinal chemistry. For instance, Ahmad et al. (2017) demonstrated the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling, providing insights into their potential as chiral dopants for liquid crystals and showing significant biological activities, including anti-thrombolytic and biofilm inhibition effects Ahmad et al., 2017.

Ligand Design and Metal Complexation

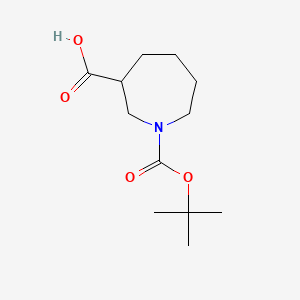

The structural modification of pyridine derivatives enables their application in the design of ligands for metal complexation, crucial for developing catalysts, pharmaceuticals, and materials. Charbonnière et al. (2001) detailed the synthesis of tridentate ligands based on substituted 2,2'-bipyridine-6-carboxylic acid, starting from bromomethyl-pyridine building blocks. These ligands are suitable for complexing lanthanide ions, highlighting the role of pyridine derivatives in creating complex molecular architectures for use in chemistry and materials science Charbonnière, Weibel, & Ziessel, 2001.

Drug Discovery and Medicinal Chemistry

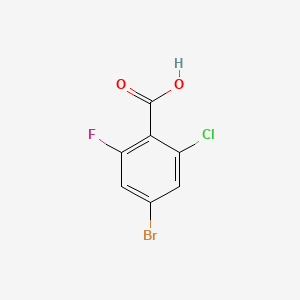

In drug discovery, pyridine derivatives serve as crucial scaffolds and functional groups in the development of new therapeutic agents. Research into bromo-substituted pyridine derivatives has yielded compounds with significant biological activity, offering insights into their potential as pharmaceuticals. For example, Hirokawa et al. (2000) described an efficient synthesis of bromo-substituted pyridine derivatives as part of a potent antagonist targeting dopamine and serotonin receptors, demonstrating the utility of these derivatives in developing drugs with specific biological targets Hirokawa, Horikawa, & Kato, 2000.

Materials Science and Catalysis

Pyridine derivatives, including bromo-substituted compounds, are also pivotal in materials science and catalysis. Their chemical properties make them suitable for creating complex molecules with specific functions, including catalytic activity and materials development. The selective amination of polyhalopyridines catalyzed by palladium complexes, as discussed by Ji et al. (2003), showcases the application of pyridine derivatives in synthesizing compounds with desired chemical functionalities for use in catalysis and materials science Ji, Li, & Bunnelle, 2003.

Safety and Hazards

The safety data sheet for 3-Bromo-2-isobutoxy-5-methylpyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

3-bromo-5-methyl-2-(2-methylpropoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFRYGABMPQDQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OCC(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682453 |

Source

|

| Record name | 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-isobutoxy-5-methylpyridine | |

CAS RN |

1255574-44-7 |

Source

|

| Record name | 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)